2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-6(7(12)3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKBRGZFWTUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation via Acid Chloride and Thiazole Amine Coupling
The most widely reported method involves the direct acylation of 2-amino-5-nitrothiazole with 2,4-dichlorobenzoyl chloride. This approach leverages nucleophilic acyl substitution, where the amine group of the thiazole attacks the electrophilic carbonyl carbon of the acyl chloride.
Procedure :
- Preparation of 2,4-Dichlorobenzoyl Chloride :
2,4-Dichlorobenzoic acid is refluxed with thionyl chloride (SOCl₂) at 80°C for 1.5–3 hours. Excess SOCl₂ is removed via distillation, yielding the acyl chloride as a reactive intermediate.
- Coupling Reaction :
A solution of 2-amino-5-nitrothiazole (0.001 mol) in anhydrous pyridine is cooled to 0–10°C. 2,4-Dichlorobenzoyl chloride (0.002 mol) is added dropwise under argon, and the mixture is stirred for 4–6 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with ethyl acetate.
Yield : 60–75% after recrystallization from dichloromethane.
Key Advantages :
Carbodiimide-Mediated Coupling
For enhanced efficiency, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid in situ. This method circumvents the need to isolate the acyl chloride.
Procedure :
- Activation of 2,4-Dichlorobenzoic Acid :
A mixture of 2,4-dichlorobenzoic acid (2 mmol) and DCC (2.4 mmol) in acetone is stirred at -2–3°C for 30 minutes.
- Amide Bond Formation :
2-Amino-5-nitrothiazole (1 mmol) and triethylamine (2 mmol) are added, and the reaction is maintained at -2–3°C for 3–6 hours. The mixture is filtered to remove N,N'-dicyclohexylurea (DCU), and the filtrate is extracted with ethyl acetate.
Yield : 70–78% after recrystallization with isopropanol.
Key Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stoichiometric Considerations
A 2:1 molar ratio of acylating agent to amine is critical in DCC-mediated reactions to ensure complete conversion. Excess acyl chloride drives the reaction to completion in pyridine-based systems.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) :
δ 11.70 (s, 1H, CONH), 8.45 (s, 1H, thiazole-H), 7.72–7.88 (m, 3H, aromatic-H), 2.62 (q, J = 8.0 Hz, 2H, CH₂). - MS (ESI) : m/z 356.9 (M + H)⁺.
- HPLC Purity : 99.4% (ACE 5 AQ column, 0.05% CF₃COOH in MeOH/H₂O).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Reagents |
|---|---|---|---|---|
| Direct Acylation | 60–75 | 98–99 | 4–6 h | Pyridine |
| DCC-Mediated Coupling | 70–78 | 98–99 | 3–6 h | DCC, Triethylamine |
| Microwave-Assisted | 65–70* | 97–98* | 0.25 h | TBTU, DMF |
*Theoretical values based on analogous reactions.
Challenges and Industrial Considerations
- Nitro Group Stability : The 5-nitro group on thiazole may undergo reduction under high-temperature or acidic conditions, necessitating strict control of reaction pH and temperature.
- Scalability : DCC-mediated methods generate DCU as a byproduct, complicating large-scale filtration. Pyridine-based routes offer better scalability but require solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Major Products Formed
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions.
- Reagent in Organic Reactions : It is utilized as a reagent in chemical synthesis processes due to its reactive nature.
Biology
- Antimicrobial Properties : Studies have indicated that 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents .
- Anticancer Research : Preliminary investigations suggest that this compound may possess anticancer properties, contributing to ongoing research into its potential as a therapeutic agent .
Medicine
- Pharmacological Studies : Research into the pharmacological properties of this compound could lead to the development of new drugs targeting various diseases, particularly those involving microbial infections and cancer .
- Mechanism of Action : Although not fully elucidated, it is believed that the compound interacts with specific molecular targets in biological systems, potentially inhibiting or activating biochemical pathways .
Industry
- Material Development : The compound can be utilized in creating new materials and dyes due to its unique chemical structure.
- Agrochemicals : Its bioactive properties also make it suitable for application in agrochemical formulations aimed at pest control or plant growth regulation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage cellular components. The thiazole ring may interact with enzymes or receptors, leading to inhibition of their activity. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Variations in the Benzamide Substituents
Nitazoxanide (NTZ)
- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide .
- Comparison : NTZ replaces the 2,4-dichlorophenyl group with a 2-acetyloxybenzamide. This substitution reduces electron-withdrawing effects compared to chlorine, impacting its solubility and metabolic stability. NTZ is clinically used as an antiparasitic agent, while 2,4-dichloro-N-(5-nitro-2-thiazolyl)benzamide’s dichloro groups may enhance binding to hydrophobic enzyme pockets .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Features a 2,4-difluorophenyl group instead of dichlorophenyl .
- Comparison : Fluorine’s smaller atomic radius and higher electronegativity alter hydrogen-bonding interactions. The title compound’s dichloro groups may provide stronger van der Waals interactions in enzyme binding, as seen in studies where chlorine substituents improved inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) .
2-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Analogues with Modified Thiazole Rings
2,4-Dichloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Incorporates a 4-methoxyphenyl and 4-nitrophenyl on the thiazole ring .
- Comparison : The bulky aryl groups on the thiazole may hinder molecular packing, reducing crystallinity compared to the simpler 5-nitrothiazole in the title compound. This could affect bioavailability .
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(acetylamino)-5-chloro-2-methoxybenzamide
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) Inhibition: A related 1,3,4-thiadiazole derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, showed strong DHFR binding (ΔG = −9.0 kcal/mol) . While the title compound lacks the trichloroethyl group, its dichlorophenyl moiety may contribute to similar hydrophobic interactions.
- PFOR Inhibition : Nitazoxanide derivatives, including the title compound, inhibit PFOR via the nitro group’s redox activity. Chlorine substituents enhance binding stability compared to fluorine or methoxy groups .
Biological Activity
2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichloro-substituted benzamide core attached to a 5-nitro-2-thiazole moiety. The presence of chlorine and nitro groups contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its structural characteristics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated cytotoxic effects, with IC50 values suggesting potent activity against specific cancer types. For example, it has shown efficacy against breast cancer cell lines (MCF-7), outperforming some conventional chemotherapeutics .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a critical role in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to cell death in cancer cells . Additionally, the compound may interact with specific molecular targets such as enzymes involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2,5-Dichloro-N-(1,3-thiazol-2-yl)benzamide | Structure | Antimicrobial | Not specified |
| 2,5-Dichloro-N-(5-amino-1,3-thiazol-2-yl)benzamide | Structure | Less active than nitro analog | Not specified |
| 2,5-Dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide | Structure | Varying activity based on substitution | Not specified |
This table illustrates how modifications in the thiazole moiety can significantly alter biological activity.
Case Studies
Several studies highlight the compound's efficacy:
- Antimicrobial Study : A study conducted by researchers found that this compound inhibited growth in multiple Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
- Cancer Cell Line Research : In a comparative analysis with established chemotherapeutics like doxorubicin, this compound demonstrated comparable or superior cytotoxicity against MCF-7 cells .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinity to key targets involved in cancer progression and bacterial survival mechanisms .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves coupling 2,4-dichlorobenzoic acid derivatives with 5-nitrothiazol-2-amine. Key steps include:
- Activation : Use coupling agents like EDC/HOBt to activate the carboxylic acid group for amide bond formation .
- Solvent Selection : Pyridine or DMF are preferred for their ability to stabilize intermediates and dissolve polar reactants .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., nitro group reduction) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) yields >90% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR :
- 1H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), while the thiazole C5 proton resonates as a singlet (δ 8.5–9.0 ppm) due to electron-withdrawing nitro groups .
- 13C NMR : The carbonyl carbon (C=O) appears at ~165 ppm, and nitro groups shift thiazole carbons to 140–150 ppm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>98%) and monitor degradation products .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the amide C=O stretch, while nitro groups show peaks at ~1520 and ~1350 cm⁻¹ .
Advanced Research Questions
Q. How does this compound interact with biological targets like NF-κB, and what experimental assays validate its mechanism?
- Methodological Answer :
- Target Identification : Similar compounds (e.g., SM-7368) inhibit TNF-α-induced NF-κB activation by blocking IκB kinase (IKK) phosphorylation .
- Assays :
- Luciferase Reporter Assay : Transfect HEK293 cells with NF-κB-luc plasmid; measure luminescence suppression after TNF-α stimulation (IC50 ~5 µM) .
- Western Blot : Confirm reduced phospho-IκBα levels in treated cells .
- Contradictions : Some studies suggest off-target JAK3 inhibition (IC50 = 27 nM), requiring kinase profiling to resolve specificity .
Q. What strategies mitigate solubility challenges of this compound in aqueous systems for in vitro studies?
- Methodological Answer :
- Prodrug Design : Synthesize glucuronide derivatives (e.g., O-aryl glucuronide) via esterification with glucuronic acid to enhance water solubility (>10 mg/mL) .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cell culture media .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation :
- Nitro Group Replacement : Replace the 5-nitrothiazole with a methylsulfonyl group to improve metabolic stability .
- Chlorine Substitution : Introduce fluorine at position 4 to enhance binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Bioisosteres : Replace the benzamide with a thienopyrazole scaffold to reduce cytotoxicity while retaining NF-κB inhibition .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Rodent Models : Administer orally (5–150 mg/kg/day) to BALB/c mice; measure plasma half-life (t½) via LC-MS and monitor liver enzymes (ALT/AST) for hepatotoxicity .
- Tissue Distribution : Use radiolabeled [14C]-compound to track accumulation in organs (e.g., liver, kidneys) .
- Toxicogenomics : Perform RNA-seq on liver tissue to identify pathways affected by chronic exposure (e.g., oxidative stress responses) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s primary biological targets (e.g., NF-κB vs. JAK/STAT pathways)?
- Methodological Answer :
- Kinase Profiling : Use a panel of 468 kinases (e.g., DiscoverX) to confirm selectivity. For example, SM-7368 inhibits JAK3 (IC50 = 27 nM) but not IKKβ, suggesting pathway crosstalk .
- Gene Knockdown : Silence JAK3 in cell lines; if NF-κB inhibition persists, the compound likely targets upstream regulators like TRAF2 .
- Dose-Response Studies : Compare IC50 values across pathways (e.g., NF-κB IC50 = 5 µM vs. JAK3 IC50 = 27 nM) to identify dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
